molecular formula C10H16O2 B009165 Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate CAS No. 19931-20-5

Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate

Cat. No. B009165
CAS RN: 19931-20-5
M. Wt: 168.23 g/mol
InChI Key: ZBBOKFDBNDFUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate, also known as Methyl TCB, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Methyl TCB has been extensively studied for its unique chemical properties, which make it an ideal candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. It has been shown to form complexes with various nucleophiles, which can lead to the formation of new compounds.

Biochemical And Physiological Effects

Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a chiral building block in various reactions. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful.
However, one limitation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is that it is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.

Future Directions

There are several future directions for research on Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB. One area of research is the development of new synthetic methods for the preparation of chiral compounds using Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB as a building block. Another area of research is the study of the mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various reactions. Further research is also needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.

Synthesis Methods

The synthesis of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB involves the reaction of 2,2,4,4-tetramethylcyclobutanone with methyl chloroformate. This reaction results in the formation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has been used in various scientific research applications due to its unique chemical properties. It has been used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the preparation of chiral compounds.

properties

CAS RN

19931-20-5

Product Name

Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-8(2)6-9(3,4)10(6,8)7(11)12-5/h6H,1-5H3

InChI Key

ZBBOKFDBNDFUFS-UHFFFAOYSA-N

SMILES

CC1(C2C1(C2(C)C)C(=O)OC)C

Canonical SMILES

CC1(C2C1(C2(C)C)C(=O)OC)C

synonyms

2,2,4,4-Tetramethylbicyclo[1.1.0]butane-1-carboxylic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.